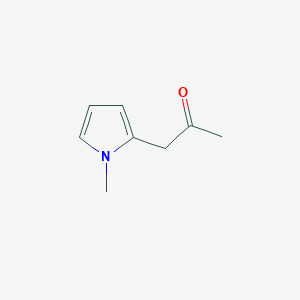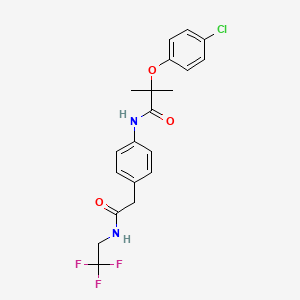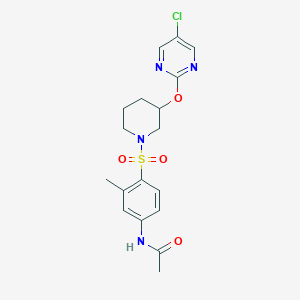
N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O4S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Given the presence of a 5-chloropyrimidin-2-yl moiety in its structure, it’s possible that it may interfere with pyrimidine metabolism or other related biochemical pathways .
Pharmacokinetics
These properties could impact its bioavailability and overall pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it may have potential biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets .
Preparation Methods
1. Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide typically involves a multi-step process. One common route starts with the preparation of 5-chloropyrimidin-2-ol, which undergoes a substitution reaction with piperidine. The resulting intermediate then reacts with a sulfonyl chloride derivative under controlled conditions to form the sulfonylated product. This compound is further reacted with 3-methylphenylacetic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to produce the final compound.
2. Industrial Production Methods: On an industrial scale, the production methods are optimized to ensure high yield and purity. This often involves the use of robust, scalable reaction conditions and purification techniques like recrystallization and chromatography. Key considerations include maintaining the integrity of sensitive functional groups and minimizing by-products.
1. Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl and acetamide moieties, under strong oxidizing conditions.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it into a sulfoxide or sulfide under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the chloro-pyrimidine position.
2. Common Reagents and Conditions:
Oxidation: Use of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Conditions may include polar aprotic solvents like DMF (dimethylformamide) and bases such as potassium carbonate (K₂CO₃).
3. Major Products: The major products depend on the specific reactions and conditions. For instance, oxidation can yield N-oxide derivatives, while reduction may produce sulfoxide or sulfide forms. Substitution reactions typically modify the pyrimidine ring, introducing new substituents.
Scientific Research Applications
N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide finds applications in several scientific domains:
Chemistry: Used as a building block for more complex molecules and as a reagent in various organic synthesis reactions.
Biology: Explored for its potential as a molecular probe in biochemical assays, particularly those involving enzyme inhibition and receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials, such as advanced polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Compared to other similar compounds, N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological properties. Similar compounds include:
N-(4-(sulfonyl)-3-methylphenyl)acetamide: Lacks the pyrimidine ring, potentially resulting in different biological activities.
N-(4-((piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide: Missing the chloro-pyrimidine moiety, affecting its chemical reactivity and interactions.
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications, highlighting the importance of its continued study and development.
Properties
IUPAC Name |
N-[4-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-12-8-15(22-13(2)24)5-6-17(12)28(25,26)23-7-3-4-16(11-23)27-18-20-9-14(19)10-21-18/h5-6,8-10,16H,3-4,7,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOIMPVOVFVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one](/img/structure/B2923442.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2923444.png)
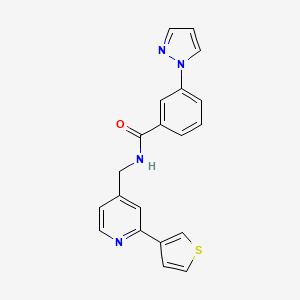
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2923449.png)
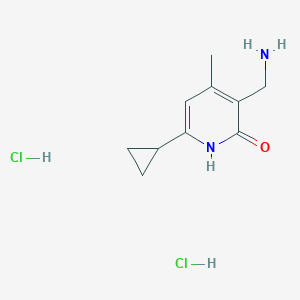

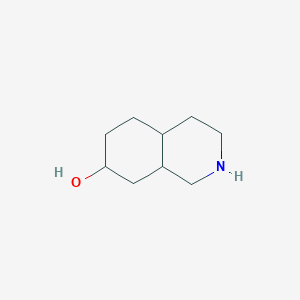
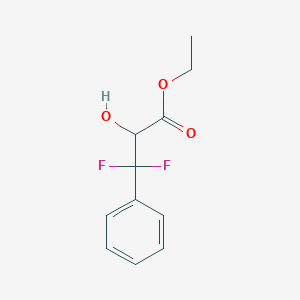
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2923456.png)
![3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2923457.png)

